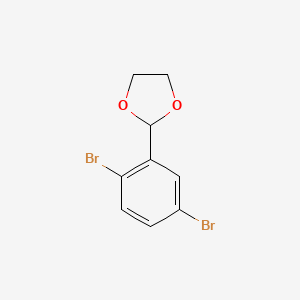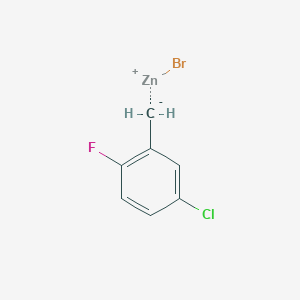
5-Chloro-2-fluorobenzylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-fluorobenzylzinc bromide is an organozinc compound with the molecular formula C7H5BrClFZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-2-fluorobenzylzinc bromide can be synthesized through the reaction of 5-chloro-2-fluorobenzyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically involves the use of a zinc reagent such as zinc dust or zinc chloride, and it is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluorobenzylzinc bromide primarily undergoes substitution reactions, particularly in the formation of carbon-carbon bonds. It can participate in various cross-coupling reactions, including Negishi, Suzuki-Miyaura, and Stille couplings .
Common Reagents and Conditions
Negishi Coupling: Typically involves the use of palladium or nickel catalysts and a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, often under reflux conditions.
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids as coupling partners. The reaction is usually performed in the presence of a base like sodium hydroxide or potassium phosphate.
Stille Coupling: Involves the use of palladium catalysts and organotin reagents.
Major Products Formed
The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific coupling partners used. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
5-Chloro-2-fluorobenzylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules and the development of bioactive compounds.
Medicine: Utilized in the synthesis of drug candidates and medicinal chemistry research.
Industry: Applied in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism of action of 5-chloro-2-fluorobenzylzinc bromide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then undergoes transmetalation with a palladium or nickel catalyst. This process facilitates the formation of a new carbon-carbon bond, resulting in the desired coupled product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the cross-coupling reaction .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-fluorophenylboronic acid: Another reagent used in cross-coupling reactions, particularly in Suzuki-Miyaura coupling.
2-Chloro-5-fluorobenzyl bromide: A related compound that can be used as a precursor in the synthesis of 5-chloro-2-fluorobenzylzinc bromide.
Uniqueness
This compound is unique due to its specific reactivity and compatibility with various cross-coupling reactions. Its ability to form stable carbon-zinc bonds and participate in efficient transmetalation processes makes it a valuable reagent in synthetic chemistry .
Properties
IUPAC Name |
bromozinc(1+);4-chloro-1-fluoro-2-methanidylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF.BrH.Zn/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUIKXHXTDTDPR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=CC(=C1)Cl)F.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
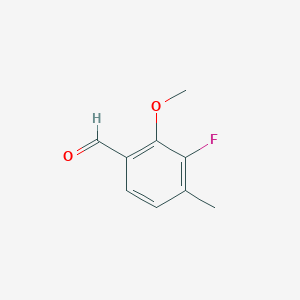
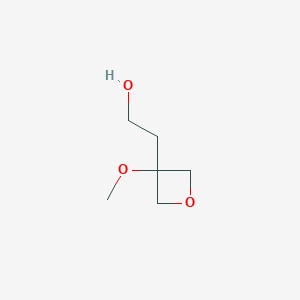

![Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine](/img/structure/B6318337.png)
![tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]benzoate](/img/structure/B6318348.png)
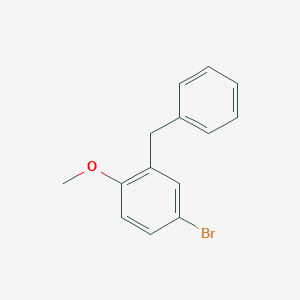


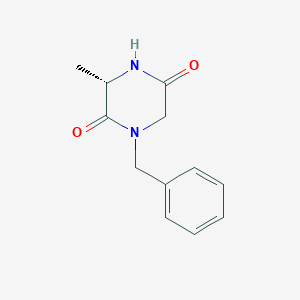

![1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol](/img/structure/B6318394.png)
